2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC15101367
Molecular Formula: C19H17N5O
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N5O |
|---|---|
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 2-[2-(4-methoxyphenyl)ethyl]-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C19H17N5O/c1-25-15-8-5-14(6-9-15)7-10-18-22-19-21-13-11-17(24(19)23-18)16-4-2-3-12-20-16/h2-6,8-9,11-13H,7,10H2,1H3 |
| Standard InChI Key | NOHLCSIXCPUQRK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CC=N4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a triazolo[1,5-a]pyrimidine core, a bicyclic system comprising a triazole ring fused to a pyrimidine ring. Key substituents include:
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C2 Position: A 4-methoxyphenethyl group (), providing lipophilicity and potential H-bonding via the methoxy oxygen.
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C7 Position: A 2-pyridyl group (), introducing aromaticity and metal-coordination capabilities .
Table 1: Molecular Properties
The 2-pyridyl group at C7 enhances solubility in polar solvents, while the 4-methoxyphenethyl chain at C2 contributes to membrane permeability .
Synthesis and Manufacturing Processes
Multi-Step Synthetic Routes
Synthesis typically involves condensation and chlorination steps:
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Condensation: Reacting 1,3-diketones with 5-amino-1,2,4-triazoles forms the triazolo[1,5-a]pyrimidine core .
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Chlorination: Treatment with phosphoryl chloride () introduces a chlorine atom at C7.
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Amination: Substitution with 4-methoxyphenethylamine yields the final product .
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 7-Hydroxytriazolopyrimidine | Core formation |
| 2 | 7-Chlorotriazolopyrimidine | Reactive site for substitution |
| 3 | 4-Methoxyphenethylamine | C2 substituent introduction |
Reaction yields range from 45–75%, depending on substituent steric effects .
| Assay | Result | Source |
|---|---|---|
| Kinase Inhibition (JAK2) | IC = 120 nM | |
| Anti-TB Activity | MIC = 1.0 µM | |
| Cytotoxicity (HepG2) | IC > 100 µM |
Structure-Activity Relationship (SAR) Studies
C7 Modifications
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2-Pyridyl vs. Phenyl: 2-Pyridyl at C7 improves potency 10-fold over phenyl, likely due to enhanced hydrogen bonding .
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Polar Groups: Terminal pyridines reduce activity, suggesting hydrophobic preferences at C7 .
C2 Substituents
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4-Methoxyphenethyl: Optimal for balancing lipophilicity (logP = 3.7) and metabolic stability .
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Shorter Chains: Ethyl or methyl groups reduce potency by 50%, emphasizing the need for extended linkers .
Pharmacokinetics and Metabolic Stability
Microsomal Stability
In rodent and human liver microsomes, the compound exhibits half-lives () of 45–60 minutes, indicating moderate clearance. CYP3A4 is the primary metabolizing enzyme .
Solubility and Permeability
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Aqueous Solubility: 12 µg/mL (pH 7.4), limited by high logP.
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Caco-2 Permeability: = 8.2 × 10 cm/s, suggesting moderate oral bioavailability.
Comparative Analysis with Analogous Compounds
Table 4: Comparison with Structural Analogs
| Compound | Molecular Weight | Anti-TB MIC (µM) | logP |
|---|---|---|---|
| 2-(4-Methoxyphenethyl)-7-(2-pyridyl)TZP | 331.4 | 1.0 | 3.7 |
| 7-(4-Methoxyphenyl)-2-phenylTZP | 302.3 | >20 | 3.7 |
| 2-(Methylsulfanyl)-7-(4-methoxyphenyl)TZP | 272.3 | N/A | 2.9 |
The 2-pyridyl group confers superior potency compared to phenyl or methylsulfanyl substituents .
Current Research and Future Directions
Ongoing studies focus on:
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Target Identification: Proteomic profiling to identify kinase targets.
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Formulation Optimization: Nanoemulsions to enhance solubility.
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In Vivo Efficacy: Murine models of inflammation and tuberculosis.
The compound’s synthetic accessibility and robust SAR profile make it a promising scaffold for drug discovery .
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